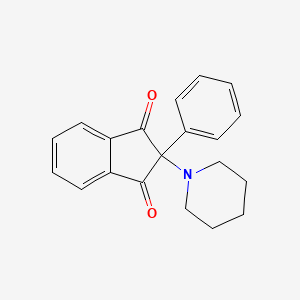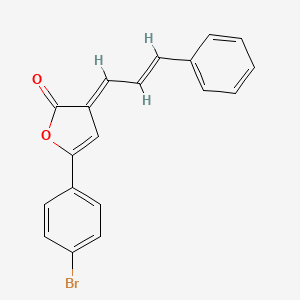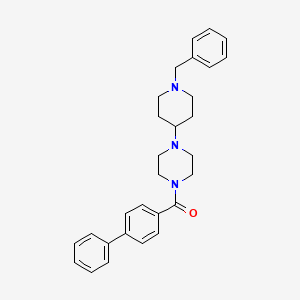
2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione, also known as PPID, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPID is a heterocyclic compound that contains a piperidine ring and an indene ring.
Mechanism of Action
The mechanism of action of 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been shown to scavenge free radicals and inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). In addition, 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has several advantages for lab experiments, including its stability, solubility, and low toxicity. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione is stable under various conditions and can be easily synthesized in large quantities. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione is also highly soluble in water and organic solvents, which makes it easy to use in various assays. However, 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione also has some limitations for lab experiments, including its high cost and limited availability. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione is a relatively expensive compound, which may limit its use in some labs. In addition, 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione is not widely available, which may make it difficult for some researchers to obtain.
Future Directions
There are several future directions for the study of 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione, including the development of new synthetic methods, the investigation of its potential as a therapeutic agent, and the exploration of its applications in materials science. The development of new synthetic methods for 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione could lead to more efficient and cost-effective production of the compound. The investigation of its potential as a therapeutic agent could lead to the development of new drugs for the treatment of cancer, neurodegenerative diseases, and other conditions. The exploration of its applications in materials science could lead to the development of new materials with unique properties. Overall, the study of 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has the potential to lead to significant advances in various fields.
Synthesis Methods
2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione can be synthesized using various methods, including the Friedel-Crafts reaction, the Vilsmeier-Haack reaction, and the Pictet-Spengler reaction. The most commonly used method for synthesizing 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione is the Pictet-Spengler reaction, which involves the condensation of an indole and an aldehyde or ketone in the presence of a Lewis acid catalyst. The reaction results in the formation of a tetrahydro-beta-carboline intermediate, which is then oxidized to form 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione.
Scientific Research Applications
2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In neuroscience, 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In materials science, 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been investigated for its potential as a building block for the synthesis of new materials.
properties
IUPAC Name |
2-phenyl-2-piperidin-1-ylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-18-16-11-5-6-12-17(16)19(23)20(18,15-9-3-1-4-10-15)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKXYNXZAKPOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(piperidin-1-YL)-2,3-dihydro-1H-indene-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5170714.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5170717.png)
![4,4'-oxybis(N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}benzamide)](/img/structure/B5170724.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine](/img/structure/B5170726.png)


![3-methoxy-4-[2-(2,3,5-trimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5170752.png)
![N-(5-chloro-2-methylphenyl)-N'-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl}urea](/img/structure/B5170758.png)
![3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol](/img/structure/B5170768.png)

![2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5170778.png)
![1-(4-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5170800.png)
![N-(2-methoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5170811.png)
![3-{[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B5170814.png)